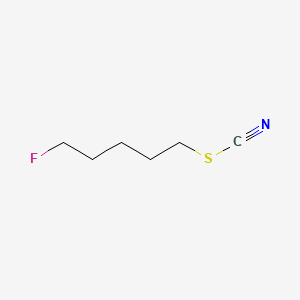
5-Fluoropentyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropentyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are sulfur-containing compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a fluoropentyl group attached to a thiocyanate moiety, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropentyl thiocyanate typically involves the reaction of 5-fluoropentyl bromide with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The general reaction scheme is as follows:
5-Fluoropentyl bromide+Potassium thiocyanate→5-Fluoropentyl thiocyanate+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropentyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium iodide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halides and hydroxides.
Scientific Research Applications
5-Fluoropentyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoropentyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the fluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropentyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiocyanate group.
5-Fluoropentyl bromide: Precursor in the synthesis of 5-Fluoropentyl thiocyanate.
5-Fluoropentyl chloride: Another halogenated analog used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a fluoropentyl group and a thiocyanate group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
661-18-7 |
|---|---|
Molecular Formula |
C6H10FNS |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-fluoropentyl thiocyanate |
InChI |
InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2 |
InChI Key |
QHACRDBQKDNTBY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


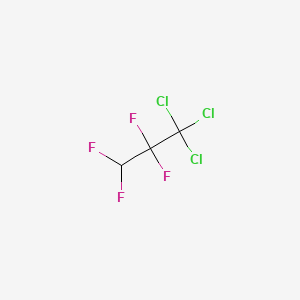
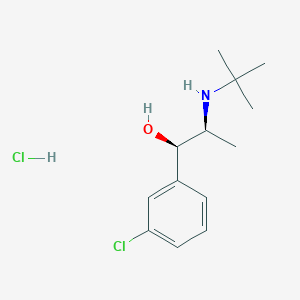
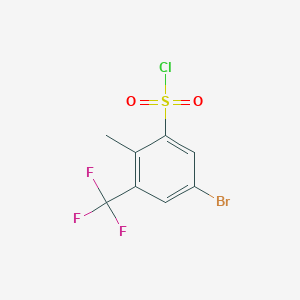
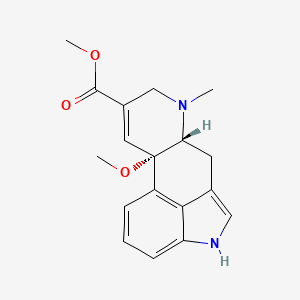

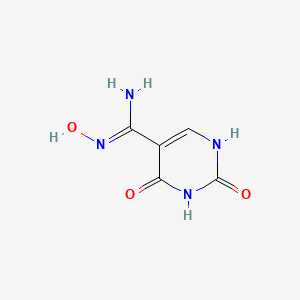
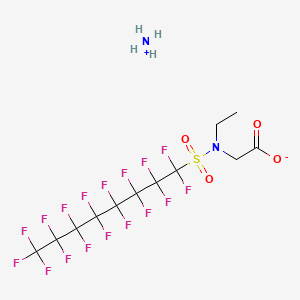
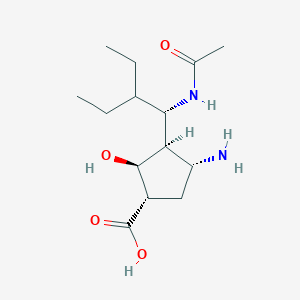
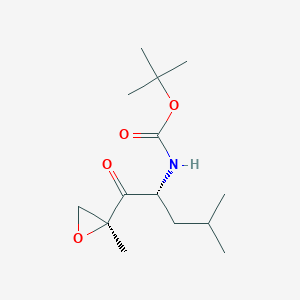
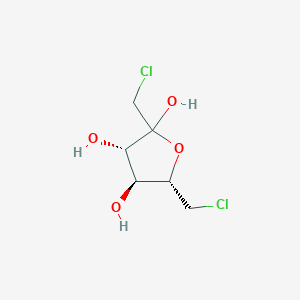
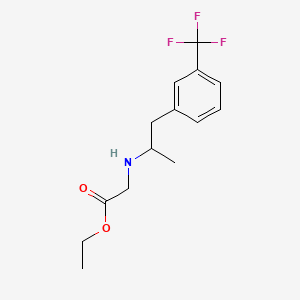
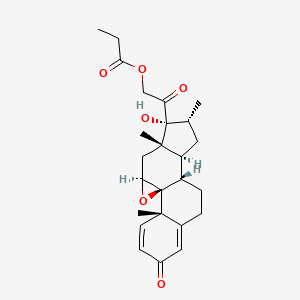
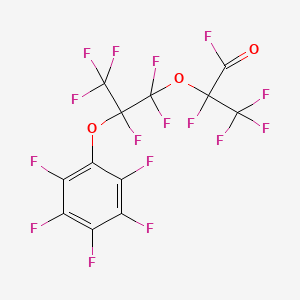
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
